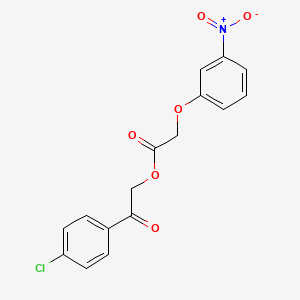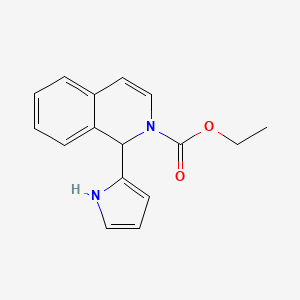
Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an ethyl ester group attached to the isoquinoline ring system, which is further substituted with a pyrrole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyrrole under specific conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing high-pressure reactors and continuous flow systems. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(1H-pyrrol-2-yl)quinoline-2(1H)-carboxylate
- Methyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate
- Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-3(1H)-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
827320-69-4 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
ethyl 1-(1H-pyrrol-2-yl)-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)18-11-9-12-6-3-4-7-13(12)15(18)14-8-5-10-17-14/h3-11,15,17H,2H2,1H3 |
Clé InChI |
KPMNRPLCBKFCAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


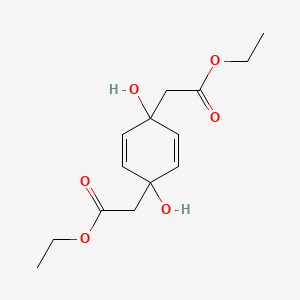
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
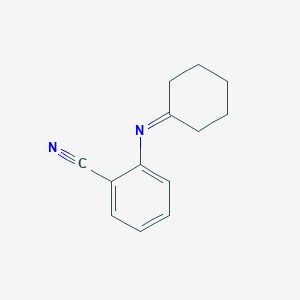
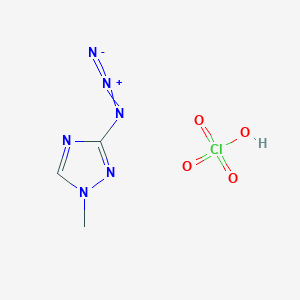
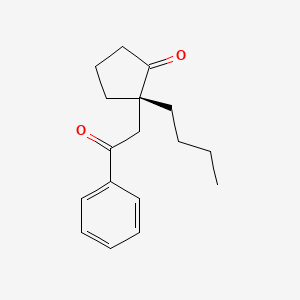
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
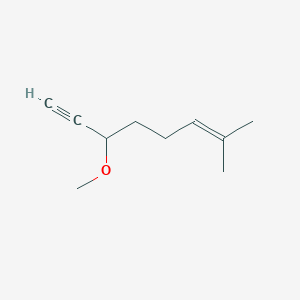
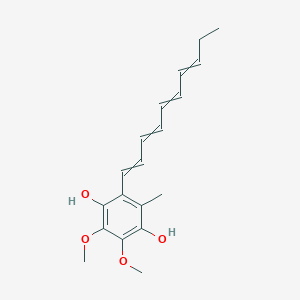
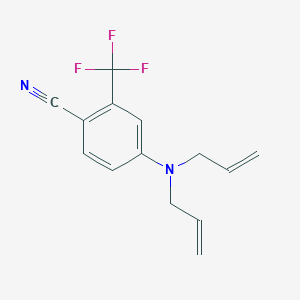
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
